molecular formula C12H9N5O3S B2960058 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 877638-45-4

3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No.: B2960058
CAS No.: 877638-45-4
M. Wt: 303.3
InChI Key: AUWJQRYGWUDGPO-UHFFFAOYSA-N
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Description

3-((4-Nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a fused heterocyclic compound characterized by a [1,2,4]triazolo[4,3-a]pyrimidinone core substituted with a 4-nitrobenzylthio group at position 2. The angular fusion of the triazole and pyrimidine rings (denoted by the [4,3-a] notation) distinguishes it from linear regioisomers (e.g., [1,5-a] fused systems) .

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-10-5-6-16-11(13-10)14-15-12(16)21-7-8-1-3-9(4-2-8)17(19)20/h1-6H,7H2,(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWJQRYGWUDGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CC(=O)N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Related compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to inhibit c-met kinase, suggesting that this compound may have similar targets.

Mode of Action

Compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been reported to exhibit anti-tumor activity by inhibiting c-met kinase. This suggests that “3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of c-met kinase, as seen in related compounds, can affect various cellular pathways, including those involved in cell growth, survival, and migration.

Biological Activity

3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on a variety of scientific studies and reviews.

  • Molecular Formula : C₁₂H₉N₅O₃S
  • Molecular Weight : 303.30 g/mol
  • CAS Number : 877638-45-4

Synthesis

The synthesis of this compound involves several steps typically including the formation of the triazole and pyrimidine rings through condensation reactions. The specific synthetic pathways can vary, but they often utilize starting materials that contain thiol and nitrobenzyl groups to introduce the desired functionalities.

Antimicrobial Activity

Research indicates that compounds with a triazole-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various bacterial strains. A study reported that certain derivatives displayed high activity against Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

Compounds similar to this compound have been evaluated for anticancer activity. In vitro studies have demonstrated that certain derivatives can inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. For instance, a series of thiadiazole analogues showed IC50 values in the nanomolar range against these cell lines .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes. Compounds with similar structures have been identified as inhibitors of carbonic anhydrase and cholinesterase, which are crucial for various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be understood through its structure-activity relationship. The presence of the nitro group on the benzyl moiety appears to enhance biological activity by increasing electron affinity and improving interactions with biological targets. Additionally, modifications on the thiol group can further optimize potency and selectivity .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of triazolo-thiadiazole derivatives against pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL .
  • Anticancer Activity : Another investigation focused on the anticancer properties of triazolo-pyrimidine derivatives. Compounds were tested against breast cancer cell lines showing promising results with some compounds achieving over 70% inhibition at low concentrations .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
One of the most significant applications of this compound lies in its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, which include this compound, exhibit a range of bioactivities against various pathogens. For example, studies have shown that triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. The presence of the nitro group in 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one enhances its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties
Another promising application is in cancer therapy. Compounds featuring the triazole ring have been investigated for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell survival. Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines .

Enzyme Inhibition
This compound has also been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit phosphodiesterase enzymes, which play a role in cellular signaling and regulation. Such activity could lead to applications in treating conditions like asthma and erectile dysfunction .

Agricultural Applications

Pesticidal Activity
In agricultural research, compounds similar to this compound have been evaluated for their pesticidal properties. The triazole moiety is known to enhance the efficacy of pesticides by improving their stability and absorption in plants. This compound could potentially be developed into a novel fungicide or herbicide targeting specific plant pathogens .

Materials Science

Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This could lead to the development of materials with enhanced mechanical properties or specific functionalities such as improved thermal stability or electrical conductivity .

Data Summary Table

Application AreaSpecific Use CaseMechanism/Effect
Medicinal ChemistryAntimicrobial ActivityInhibits growth of bacteria and fungi
Anticancer PropertiesInduces apoptosis in cancer cells
Enzyme InhibitionInhibits phosphodiesterase enzymes
Agricultural ApplicationsPesticidal ActivityEnhances stability and absorption in plants
Materials SciencePolymer DevelopmentImproves mechanical properties and thermal stability

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds:

3-[(4-Chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one Substituents: 4-Chlorobenzylthio (electron-withdrawing Cl), 5-methyl. Molecular Weight: 306.77; Formula: C₁₃H₁₁ClN₄OS .

3-((4-Nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

  • Substituents : 4-Nitrobenzylthio, 5-propyl.
  • Molecular Weight : 345.4; Formula : C₁₅H₁₅N₅O₃S .
  • Key Differences : The propyl group at position 5 may enhance lipophilicity, affecting membrane permeability.

5-Propyl-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

  • Substituents : 3-Trifluoromethylbenzylthio (strongly electron-withdrawing CF₃), 5-propyl.
  • Molecular Weight : 368.4; Formula : C₁₆H₁₅F₃N₄OS .
  • Key Differences : The CF₃ group increases metabolic stability compared to nitro, which may degrade reductively.

Example:
  • Linear Isomer : [1,2,4]Triazolo[1,5-a]pyrimidin-7(3H)-one derivatives (e.g., S1-TP, S2-TP) synthesized with methoxyphenyl groups exhibit distinct electrochemical properties .

Physicochemical and Electrochemical Properties

  • Electrochemical Behavior: Triazolopyrimidinones with methoxyphenyl groups (e.g., S1-TP) exhibit irreversible oxidation peaks at ~1.2 V vs. Ag/AgCl, influenced by substituent electronic effects .
  • Solubility : Nitro-substituted derivatives are less lipophilic than CF₃ analogs but more polar than chloro derivatives, impacting bioavailability .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis yield of 3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one?

Answer:
Synthesis optimization requires attention to reaction conditions such as solvent choice, temperature, and catalyst. For example, condensation reactions involving hydrazine hydrate or aromatic aldehydes (e.g., 4-nitrobenzaldehyde) often yield better results in ethanol or glacial acetic acid under reflux (6–24 hours) . The use of KOH as a base can improve thiolation reactions, though yields may vary (e.g., 30–56% reported for similar triazolopyrimidine derivatives) . Purification via recrystallization from solvent mixtures (e.g., DMFA and i-propanol) is critical to isolate the target compound .

Basic Question: How can non-aqueous potentiometric titration be validated for quantifying triazolopyrimidine derivatives?

Answer:
Validation parameters include linearity, accuracy, and precision. For example, linearity can be confirmed by analyzing calibration curves in the concentration range of 80–120% of the target analyte. Accuracy is assessed via recovery studies (e.g., spiking known quantities into a matrix), while precision is determined through repeatability (intra-day) and intermediate precision (inter-day) tests. Acceptance criteria for relative standard deviation (RSD) should be ≤2% .

Advanced Question: What factors govern regioselectivity in the synthesis of angular vs. linear triazolopyrimidine isomers?

Answer:
Regioselectivity is influenced by electronic and steric factors. For instance, norbornene-condensed 2-thioxopyrimidin-4-ones favor angular isomers due to electron-withdrawing substituents that direct cyclization toward the 7-position . In contrast, thiouracil derivatives predominantly form linear isomers (5-position) under similar conditions. DFT calculations and X-ray crystallography are essential for confirming regiochemical outcomes .

Advanced Question: How can structural modifications enhance the antimicrobial activity of triazolopyrimidine derivatives?

Answer:
Introducing electron-withdrawing groups (e.g., nitro, cyano) or aromatic substituents (e.g., 3,4,5-trimethoxyphenyl) at specific positions can improve activity. For example, 3-arylidenehydrazino derivatives synthesized via condensation with substituted benzaldehydes showed enhanced antimicrobial potency, likely due to increased lipophilicity and target binding . Activity is typically evaluated using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi.

Advanced Question: What mechanistic insights support the role of triazolopyrimidines as mitochondrial pyruvate transporter inhibitors in cancer therapy?

Answer:
Recent patents highlight that 3-substituted triazolopyrimidines disrupt mitochondrial pyruvate uptake, starving cancer cells of metabolic intermediates. Mechanistic validation involves:

  • Cellular assays: Measuring lactate/pyruvate ratios and ATP production in cancer cell lines.
  • In vivo models: Tumor xenograft studies to assess efficacy and toxicity.
  • Structural analysis: Docking studies to identify interactions with transporter proteins .

Advanced Question: How do conflicting data on biological activity across similar derivatives inform structure-activity relationship (SAR) studies?

Answer:
Contradictions in activity data (e.g., variable antimicrobial efficacy among derivatives with minor substituent changes) necessitate SAR refinement. Key steps include:

  • Systematic variation: Synthesizing analogs with incremental structural changes (e.g., halogen substitution, chain length).
  • Computational modeling: Using QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity based on electronic/steric descriptors.
  • Target validation: Binding assays (e.g., enzyme inhibition) to confirm hypothesized mechanisms .

Advanced Question: What analytical techniques are recommended for resolving structural ambiguities in triazolopyrimidine derivatives?

Answer:

  • X-ray crystallography: Definitive proof of regiochemistry and stereochemistry (e.g., angular vs. linear isomers) .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrobenzyl groups) .
  • Mass spectrometry: High-resolution MS to verify molecular formula and fragmentation pathways .

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